2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 5 positions, respectively, on the imidazo[4,5-b]pyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Scientific Research Applications
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications, such as antimicrobial and anticancer agents.
Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
It’s known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Some imidazo[4,5-b]pyridine derivatives have shown moderate selectivity against certain cell lines .
Future Directions
The future directions for “2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine” and its derivatives could involve further exploration of their therapeutic potential, given their ability to influence many cellular pathways . Additionally, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts could be explored .
Biochemical Analysis
Cellular Effects
Related imidazo[4,5-b]pyridine derivatives have been shown to have antimicrobial features , suggesting that 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate halogenated reagents. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further halogenated to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions under controlled conditions. The use of phase transfer catalysis (PTC) and solid-liquid reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts are often employed in Suzuki and Buchwald-Hartwig couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but lacks the chlorine atom.
5-bromo-2-chloro-6-fluoro-3H-imidazo[4,5-b]pyridine: Contains an additional fluorine atom, which can alter its chemical and biological properties.
Uniqueness
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
CAS No. |
1401687-54-4 |
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Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-bromo-5-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11) |
InChI Key |
UJKRDFYTCSXHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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